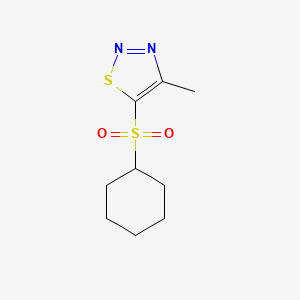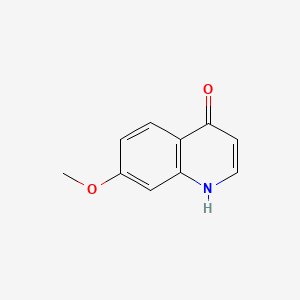
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including thiophene, pyridine, and tetrahydrofuran. These heterocyclic components are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
作用機序
Mode of Action
Compounds with similar structures have been known to interact with their targets through covalent or non-covalent interactions . The formation and rupture of bonds in different environments can be used to achieve controlled drug release .
Biochemical Pathways
Compounds with similar structures have been involved in suzuki–miyaura coupling reactions , which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves oxidative addition and transmetalation .
Result of Action
Similar compounds have been known to exhibit significant activity against certain types of bacteria
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene and pyridine derivatives, which are then subjected to various coupling reactions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds between the thiophene and pyridine rings . The final step usually involves the formation of the carboxamide group through an amidation reaction, where the tetrahydrofuran-2-carboxylic acid is reacted with an amine derivative under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent systems, are meticulously controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, and various substituted pyridine derivatives.
科学的研究の応用
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide has diverse applications in scientific research:
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain the thiophene ring, are known for their anti-inflammatory and anesthetic properties.
Pyridine Derivatives: Compounds such as nicotinamide and isoniazid, which feature the pyridine ring, are widely used in medicine for their vitamin and antibacterial properties.
Uniqueness
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide is unique due to its combination of thiophene, pyridine, and tetrahydrofuran rings, which confer distinct electronic properties and biological activities. This structural uniqueness allows it to interact with a broader range of biological targets and participate in diverse chemical reactions, making it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(13-3-1-7-19-13)17-10-11-5-6-16-12(9-11)14-4-2-8-20-14/h2,4-6,8-9,13H,1,3,7,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFABDLGIBVBWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine](/img/structure/B3016393.png)

![N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-4-methoxybenzamide](/img/structure/B3016397.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]propanamide](/img/structure/B3016399.png)
![Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3016401.png)
![3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016403.png)

![Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B3016405.png)




![N-(isoxazol-3-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3016413.png)
